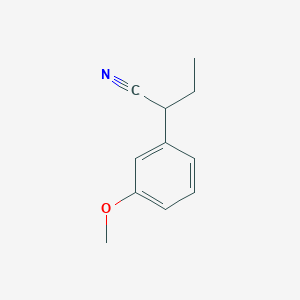

2-(3-Methoxy-phenyl)-butyronitrile

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)butanenitrile |

InChI |

InChI=1S/C11H13NO/c1-3-9(8-12)10-5-4-6-11(7-10)13-2/h4-7,9H,3H2,1-2H3 |

InChI Key |

CIDTUGIPHMXGPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares 2-(3-Methoxy-phenyl)-butyronitrile with five analogs, highlighting molecular features, physical properties, and applications.

Key Research Findings and Substituent Effects

Electronic and Steric Influence

- Methoxy Groups : The electron-donating methoxy group in this compound enhances stability in acidic conditions compared to nitro-substituted analogs (e.g., 2-(4-Nitrophenyl)butyronitrile), which are more reactive due to electron withdrawal .

- Halogenation : Fenbuconazole’s 4-chlorophenyl group increases hydrophobicity, improving its bioavailability in fungicidal applications .

Physical Properties

- Surface Tension : Butyronitrile derivatives generally exhibit lower surface tension than aromatic alcohols. For instance, pure butyronitrile has a surface tension of ~27.5 dyn/cm at 20°C, but substituents like methoxy or nitro groups alter this value .

- Solubility : The hydroxyl group in 4-Hydroxy-2-(4-methoxyphenyl)butyronitrile improves water solubility, making it suitable for aqueous-phase reactions, whereas 3-Methyl-2-phenylbutyronitrile’s hydrophobicity favors organic solvents .

Industrial and Environmental Relevance

- Pharmaceuticals : The methoxy group’s steric hindrance in this compound makes it a preferred intermediate for stereoselective syntheses .

- Agrochemicals : Fenbuconazole’s triazole moiety and nitrile group synergize to inhibit fungal ergosterol biosynthesis, driving demand in sustainable agriculture .

- Market Trends : The global nitrile market is projected to grow at 4.2% CAGR (2024–2033), fueled by agrochemical and pharmaceutical sectors .

Preparation Methods

Nucleophilic Cyanation via Alkylation-Cyanation Tandem Reactions

A scalable one-pot method for β-ketonitriles, adaptable for 2-(3-methoxy-phenyl)-butyronitrile, involves sequential alkylation and cyanation using lithium hexamethyldisilazide (LiHMDS) . In this protocol:

-

Step 1 : 3-Methoxybenzamide is treated with LiHMDS (1.2 equiv) and methyl iodide (1.5 equiv) in toluene at 25°C for 3 hours to generate an enolate intermediate.

-

Step 2 : Acetonitrile (2.0 equiv) and additional LiHMDS (3.0 equiv) are introduced, enabling nucleophilic attack at the carbonyl carbon to form the nitrile group.

-

Workup : The crude product is purified via silica gel chromatography (10% ethyl acetate/hexane), yielding 65–72% of the nitrile .

This method avoids hazardous cyanide salts and achieves gram-scale synthesis. However, steric hindrance from the methoxy group may necessitate longer reaction times for bulkier substrates.

Perkin Reaction Followed by Decarboxylation and Hydrogenation

A patent describing Sarpogrelate intermediate synthesis provides a route to structurally analogous nitriles . While the target compound in the patent is 2-((3-methoxy)phenethyl)phenol, the methodology can be adapted:

-

Perkin Condensation : 3-Methoxyphenylacetic acid reacts with salicylic aldehyde in acetic anhydride with triethylamine (1:2.5 molar ratio) at 120°C for 5 hours, forming a cinnamic acid derivative.

-

Decarboxylation : The intermediate undergoes copper-catalyzed decarboxylation in quinoline at 185–190°C, eliminating CO₂ to yield a styrene derivative.

-

Hydrogenation : Catalytic hydrogenation (5% Pd/C, ethanol) saturates the double bond, followed by nitrile introduction via cyanation of the resulting alcohol .

This route achieves 70–77% yield in the hydrogenation step but requires multiple protection-deprotection cycles for hydroxyl groups, increasing complexity.

Palladium-Catalyzed Cross-Coupling for Aryl Nitriles

A palladium-mediated coupling strategy, validated for 2-(3-methoxy-phenyl)-4-oxo-4-phenyl-butyronitrile , can be modified for the target compound:

-

Reagents : Aryl halide (e.g., 3-methoxybromobenzene) reacts with a butyronitrile-containing boronic ester under Suzuki–Miyaura conditions.

-

Conditions : Pd(OAc)₂ (5 mol%), cesium carbonate (2 equiv), and BINAP ligand in THF at 80°C for 12 hours.

-

Yield : The analogous reaction in achieved 85% yield with 82% enantiomeric excess, suggesting robustness for methoxy-substituted systems.

This method excels in regioselectivity but requires anhydrous conditions and expensive catalysts.

Direct Cyanation of Ketone Precursors

β-Ketonitriles like 2-(3-methoxy-phenyl)-4-oxo-butyronitrile are synthesized via LiHMDS-mediated cyanation of ketones . For the target compound:

-

Substrate : 3-Methoxyphenylacetone is treated with LiHMDS (2 equiv) and acetonitrile (3 equiv) in THF at −78°C.

-

Mechanism : Deprotonation forms an enolate, which attacks acetonitrile’s electrophilic carbon, followed by elimination to form the nitrile.

-

Yield : Analogous reactions yield 65–85% after column chromatography .

This method is rapid (<6 hours) but requires cryogenic conditions, complicating industrial scaling.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxy-phenyl)-butyronitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nitrile formation via nucleophilic substitution or condensation reactions. For example:

- Knoevenagel condensation : Reacting 3-methoxybenzaldehyde with cyanoacetic acid derivatives under basic conditions. Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts like piperidine .

- Cyanation of aryl halides : Using transition-metal catalysts (e.g., Pd/Cu) with cyanide sources (e.g., KCN or Zn(CN)₂) in polar aprotic solvents like DMF. Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation; nitriles release toxic vapors .

- PPE : Nitrile gloves, lab coats, and eye protection.

- Storage : Inert atmosphere (argon) and explosion-proof refrigeration for large quantities .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .

- Basis Sets : 6-311G++(d,p) for geometry optimization and vibrational frequency analysis.

- Reactivity Analysis : Use Fukui indices or molecular electrostatic potential (MEP) maps to identify nucleophilic (nitrile group) and electrophilic (aromatic ring) sites .

- Validation : Compare computed IR/Raman spectra with experimental data to refine parameters .

Q. What strategies resolve contradictions between theoretical calculations and experimental spectroscopic data for this compound?

Methodological Answer:

- Solvent Effects : Include solvent models (e.g., PCM for acetonitrile/butyronitrile) in DFT to account for polarity shifts in UV-Vis or fluorescence spectra .

- Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations affecting NMR splitting patterns .

- Error Analysis : Cross-check exchange-correlation functionals (e.g., B3LYP vs. M06-2X) to identify systematic deviations in vibrational frequencies .

Q. What mechanistic insights explain solvent polarity effects on reaction kinetics involving this compound?

Methodological Answer:

- Exciplex Formation : In polar solvents (acetonitrile), charge-transfer complexes form during fluorescence quenching, altering rate constants. Use time-resolved spectroscopy to measure (quenching rate) .

- Transition State Analysis : Solvent polarity stabilizes intermediates in SNAr reactions; compute Gibbs free energy changes (ΔG‡) using COSMO-RS solvation models .

Q. How can synthetic routes be optimized for enantioselective derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Use Ru or Ir complexes with phosphine ligands for asymmetric hydrogenation of prochiral intermediates .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers via ester hydrolysis .

Data Contradiction Analysis

Example Issue : Discrepancies in reported melting points (e.g., 120–125°C vs. 115–118°C).

Resolution :

Verify purity via HPLC (≥95%) and crystallize from ethanol/water mixtures.

Check polymorphic forms using XRD; annealing at 100°C may stabilize a specific crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.